molecular formula C8H15NO6 B1617354 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose CAS No. 14131-64-7

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose

Cat. No.: B1617354
CAS No.: 14131-64-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UOLFYFMNSA-N
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Description

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose typically involves the acetylation of 2-amino-2-deoxy-D-mannose. The reaction is carried out under mild conditions using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds smoothly at room temperature, yielding the desired acetylated product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

    Oxidation: Formation of 2-(Acetylamino)-2-deoxy-D-mannonic acid.

    Reduction: Formation of 2-amino-2-deoxy-D-mannose.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.

    Medicine: Investigated for its potential in drug development, particularly in targeting glycan-related pathways.

    Industry: Utilized in the production of biocompatible materials and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. It also interacts with lectins and other carbohydrate-binding proteins, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranose
  • 2-(Acetylamino)-2-deoxy-beta-D-mannopyranose
  • 2-(Acetylamino)-2-deoxy-alpha-D-galactopyranose

Uniqueness

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its structural similarity to mannose makes it particularly valuable in glycoscience research, allowing for the study of mannose-related pathways and interactions.

Biological Activity

2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose, also known as N-acetylmannosamine (ManNAc), is a monosaccharide that plays a significant role in various biological processes. It is a precursor in the biosynthesis of sialic acids, which are crucial for cell-cell interactions, immune response modulation, and the stability of glycoproteins. This article explores the biological activity of ManNAc, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

ManNAc is involved in the sialylation process, where it contributes to the formation of sialic acids from UDP-N-acetylglucosamine (UDP-GlcNAc). This conversion is catalyzed by the enzyme UDP-GlcNAc 2-epimerase, which is essential for maintaining proper glycosylation patterns on glycoproteins. The presence of sialic acids on cell surfaces influences various biological activities, including:

  • Cell Adhesion : Sialic acids enhance cell-cell interactions and adhesion by acting as receptors for pathogens and mediating immune responses.
  • Immune Modulation : They play a role in immune evasion by pathogens and can influence the activation of immune cells.
  • Stability of Glycoproteins : Sialylation increases the half-life of glycoproteins in circulation, reducing their immunogenicity and enhancing therapeutic efficacy.

Therapeutic Potential

Recent studies have explored the therapeutic applications of ManNAc in various diseases:

  • Kidney Diseases : Research indicates that reduced levels of sialic acid in kidney tissues may contribute to glomerular diseases such as Minimal Change Disease (MCD) and Focal Segmental Glomerulosclerosis (FSGS). Supplementation with ManNAc has shown promise in restoring sialic acid levels and improving kidney function .
  • Neurological Disorders : Sialic acid plays a vital role in neuronal development and function. ManNAc supplementation has been investigated for its potential to enhance cognitive function and mitigate neurodegenerative diseases .
  • Cancer Therapy : The modulation of sialylation patterns can influence tumor progression and metastasis. ManNAc's ability to enhance sialylation may improve the efficacy of certain cancer therapies by altering tumor microenvironments .

Case Studies

Several studies have documented the effects of ManNAc supplementation:

  • Study on Kidney Function : A preclinical study demonstrated that administration of ManNAc improved renal function markers in animal models with induced glomerular disease. The study indicated a significant increase in sialylation of renal glycoproteins, correlating with improved kidney health .
  • Cognitive Improvement Trials : In trials involving aged mice, ManNAc supplementation was linked to enhanced synaptic plasticity and memory performance. These findings suggest a potential application for cognitive decline associated with aging or neurodegenerative conditions .

Data Table: Biological Activities of this compound

Biological ActivityMechanismReferences
Cell AdhesionEnhances interactions via sialic acid presentation
Immune ModulationAlters immune responses through glycosylation changes
Kidney HealthRestores sialic acid levels; improves renal function
Cognitive FunctionEnhances synaptic plasticity; improves memory
Cancer ProgressionModulates tumor microenvironment; affects metastasis

Properties

IUPAC Name

N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UOLFYFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14131-64-7, 7772-94-3
Record name alpha-D-N-Acetylmannosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β-D-Mannopyranose, 2-(acetylamino)-2-deoxy
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Record name .ALPHA.-D-N-ACETYLMANNOSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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